

Norbatzelladine L: A Comprehensive Technical Guide on its Natural Source and Origin

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Compound of Interest

Compound Name: *norbatzelladine L*

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Abstract

Norbatzelladine L is a marine-derived guanidine alkaloid that has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the natural source, origin, and isolation of **norbatzelladine L**. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this compelling natural product. This document details the primary biological source of **norbatzelladine L**, summarizes the yields reported in the literature, presents a composite experimental protocol for its isolation, and explores the current understanding of its biosynthesis.

Natural Source and Origin

Norbatzelladine L is a secondary metabolite produced by marine invertebrates. Extensive research has consistently identified its origin from sponges belonging to the genus *Monanchora*.

Primary Biological Source

The principal natural source of **norbatzelladine L** is the marine sponge *Monanchora arbuscula*.^{[1][2][3][4]} Several studies have successfully isolated and characterized this compound from specimens of *M. arbuscula* collected from various marine environments.

Unidentified species of *Monanchora* have also been reported as sources of **norbatzelladine L**, highlighting the chemotaxonomic significance of this genus in the production of batzelladine alkaloids.[\[5\]](#)

Quantitative Data on Isolation

The yield of **norbatzelladine L** from its natural source can vary depending on the specific population of the sponge, geographical location, and the extraction and purification methods employed. The following table summarizes the available quantitative data from the literature.

Marine Sponge Species	Collection Location	Part of Organism Used	Extraction Solvent	Reported Yield of Norbatzelladine L	Reference
Monanchora arbuscula	Southeastern Coast of Brazil	Whole Organism	Not Specified	Major Metabolite	[1] [3]
Monanchora sp.	Not Specified	Whole Organism	Not Specified	Not Specified	[5]

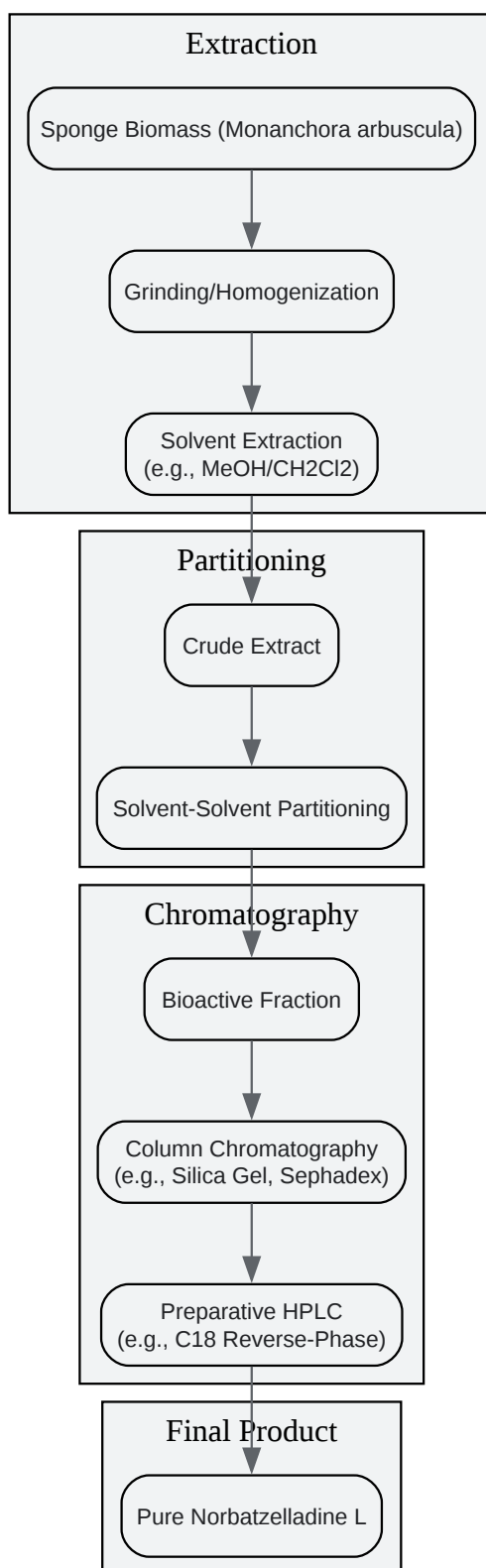
Note: The available literature often describes **norbatzelladine L** as a major metabolite but lacks specific percentage yields from the raw biomass.

Experimental Protocols for Isolation

While a single, standardized protocol for the isolation of **norbatzelladine L** is not universally established, a general methodology can be compiled from various studies on batzelladine alkaloids. The following represents a composite experimental workflow.

General Workflow for Extraction and Purification

The isolation of **norbatzelladine L** typically involves a multi-step process beginning with the extraction of the sponge biomass, followed by chromatographic separation and purification.



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Caption: General experimental workflow for the isolation of **norbatzelladine L**.

Detailed Methodologies

1. Collection and Preparation of Sponge Material:

- Specimens of *Monanchora arbuscula* are collected from their marine habitat.
- The sponge material is typically frozen immediately to preserve the chemical integrity of its metabolites.
- Prior to extraction, the frozen sponge is often lyophilized (freeze-dried) and then ground into a fine powder to increase the surface area for solvent extraction.

2. Extraction:

- The powdered sponge material is exhaustively extracted with a mixture of organic solvents. A common solvent system is a combination of methanol (MeOH) and dichloromethane (CH₂Cl₂).
- The extraction is typically performed at room temperature over an extended period with agitation to ensure maximum recovery of the secondary metabolites.
- The resulting extracts are combined and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

3. Solvent Partitioning:

- The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
- A typical partitioning scheme involves suspending the crude extract in water or a methanol/water mixture and sequentially extracting with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- The guanidine alkaloids, including **norbatzelladine L**, are often found in the more polar fractions (e.g., n-BuOH and aqueous fractions).

4. Chromatographic Purification:

- The bioactive fraction is further purified using a combination of chromatographic techniques.
- Column Chromatography: Initial separation is often achieved using column chromatography with stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the components of the mixture.
- High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure **norbatzelladine L** is typically accomplished using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.[6][7][8] A common mobile phase consists of a gradient of water and acetonitrile (ACN) or methanol, often with a modifier such as trifluoroacetic acid (TFA) to improve peak shape.

5. Structure Elucidation:

- The structure of the purified compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Biosynthesis of Norbatzelladine L

The complete biosynthetic pathway of **norbatzelladine L** has not been fully elucidated.

However, based on the chemical structure of batzelladine alkaloids and general knowledge of marine alkaloid biosynthesis, a plausible pathway can be proposed.

Proposed Precursors

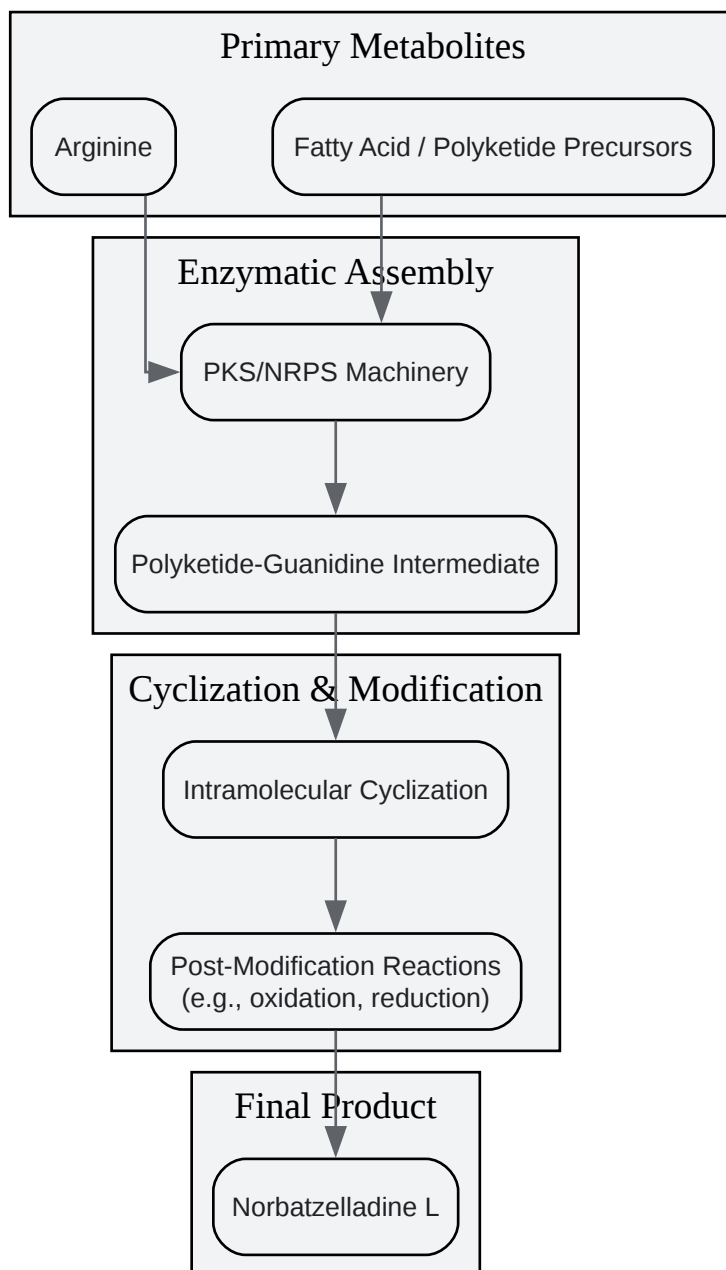
It is widely hypothesized that the biosynthesis of guanidine alkaloids in marine sponges originates from common primary metabolites. The likely precursors for the batzelladine scaffold are believed to be:

- Arginine: As a source of the guanidine group.
- Fatty Acids or Polyketides: Forming the carbon backbone of the molecule.

Hypothesized Biosynthetic Pathway

A unified biosynthetic proposal for ptilocaulin and batzelladine alkaloids suggests a common biosynthetic origin.[5] The biosynthesis is thought to proceed through a series of enzymatic

reactions, likely involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) or similar enzyme complexes.



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